

Technical Guide: Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-

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Compound of Interest

Compound Name: 1H-Imidazole-4-methanol, 5-methyl-

Cat. No.: B1194300

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of **1H-Imidazole-4-methanol, 5-methyl-** (CAS No. 29636-87-1). Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates information on structurally related imidazole derivatives to offer a robust framework for its handling, formulation, and analysis. Detailed experimental protocols for determining aqueous solubility and performing forced degradation studies are provided to enable researchers to generate specific data for their applications. Furthermore, this guide discusses the potential role of imidazole compounds in biological signaling, with a focus on the Histamine H3 receptor pathway.

Introduction

1H-Imidazole-4-methanol, 5-methyl-, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous physiologically active molecules, including the amino acid histidine and many synthetic drugs. The presence of a hydroxymethyl group and a methyl group on the imidazole core suggests a compound with a degree of polarity, hydrogen bonding capability, and potential for various chemical interactions. Understanding its solubility and stability is paramount for its

application in drug discovery and development, from initial screening and formulation to manufacturing and storage.

Chemical and Physical Properties

Property	Value	Source
CAS Number	29636-87-1	N/A
Molecular Formula	C ₅ H ₈ N ₂ O	N/A
Molecular Weight	112.13 g/mol	N/A
Appearance	White to off-white crystalline powder	[1]
Melting Point	136°C	[2]
pKa	13.62 ± 0.10 (Predicted)	[3]
LogP	-0.62 (at 23°C and pH 8.4)	[2]

Solubility Profile

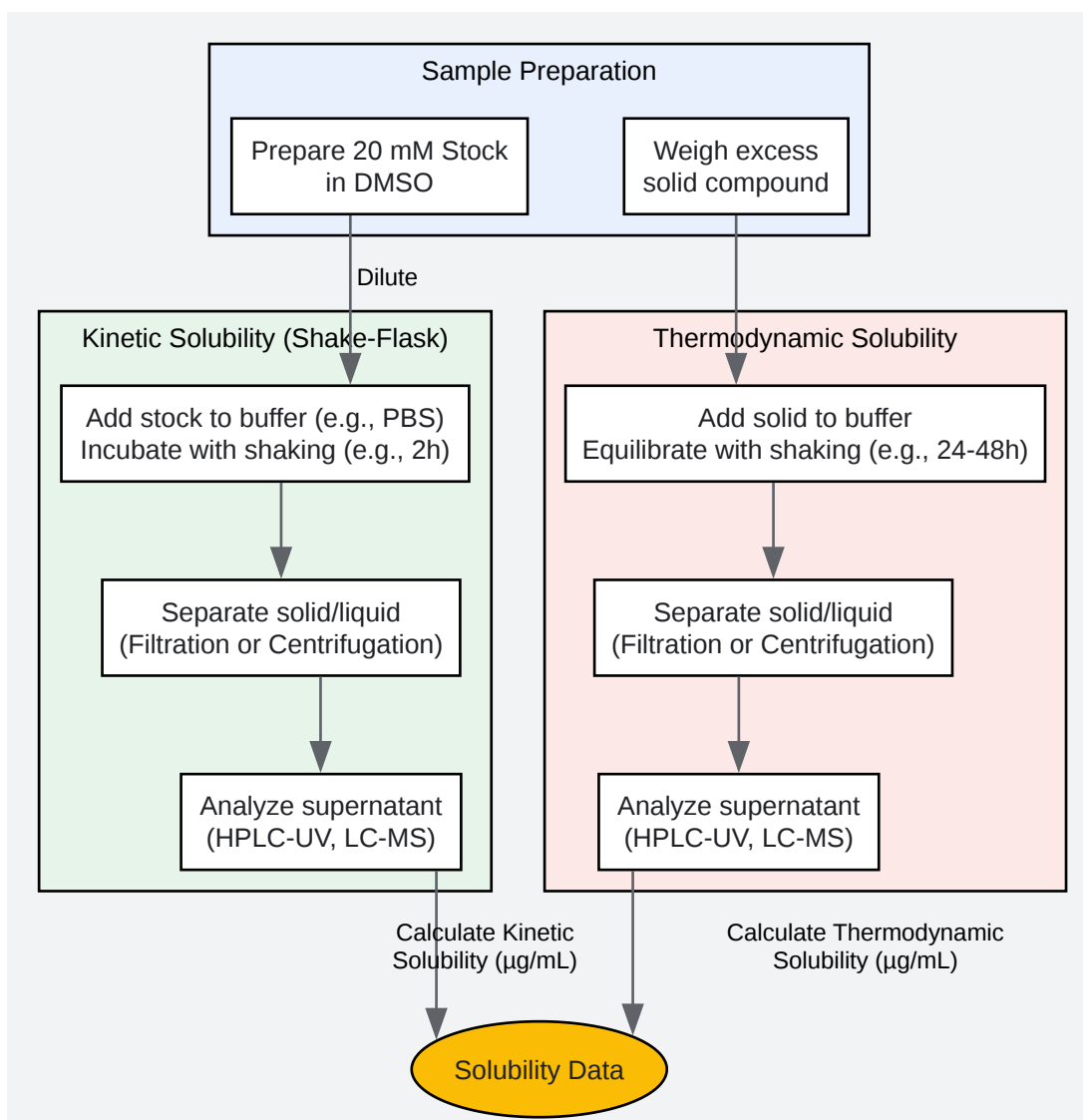
Direct quantitative solubility data for **1H-Imidazole-4-methanol, 5-methyl-** is sparse in publicly available literature. However, based on its structure and data from related compounds, a qualitative and predictive solubility profile can be established.

Qualitative Solubility:

Solvent	Solubility Description	Rationale and References
Water	Soluble, "almost transparency"	The presence of the polar imidazole ring and the hydroxymethyl group, capable of hydrogen bonding, confers good aqueous solubility.[1][4]
Methanol	Slightly Soluble	Polar protic solvent, expected to solubilize the compound.[2][3]
Ethanol	Very Soluble	Similar to methanol, expected to be a good solvent.[5]
DMSO	Soluble (with heating)	A strong polar aprotic solvent, commonly used for dissolving diverse compounds.[2][3]
Ethers	Low Solubility	Imidazole compounds generally exhibit lower solubility in less polar solvents like ethers compared to alcohols and water.[6]

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the kinetic and thermodynamic solubility of a compound.



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Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile

The stability of **1H-Imidazole-4-methanol, 5-methyl-** is crucial for its handling, storage, and formulation. Imidazole-containing compounds can be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation pathways and products.^[7]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[8]

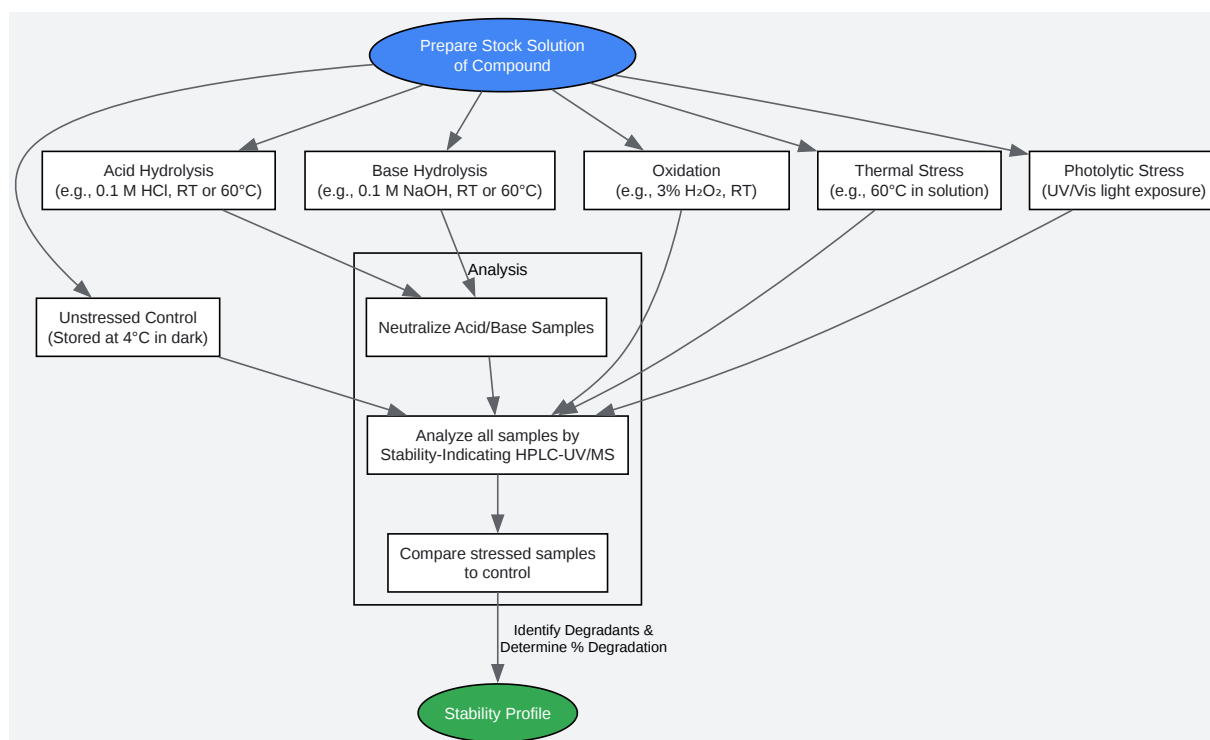
Illustrative Stability Data:

The following table presents illustrative data based on typical degradation patterns observed for imidazole derivatives. This data is not specific to **1H-Imidazole-4-methanol, 5-methyl-** and should be confirmed by experimentation. The goal is to achieve 5-20% degradation to ensure the stability-indicating method is challenged.[3][9]

Stress Condition	Reagent/Parameters	Time	% Degradation (Illustrative)	Major Degradation Pathway
Acid Hydrolysis	0.1 M HCl	24 hours	5 - 15%	Imidazole ring opening or side-chain reactions
Base Hydrolysis	0.1 M NaOH	8 hours	10 - 20%	Base-catalyzed oxidation or rearrangement
Oxidation	3% H ₂ O ₂	24 hours	15 - 25%	Oxidation of the imidazole ring and/or hydroxymethyl group
Thermal	60°C (in solution)	48 hours	5 - 10%	Dehydration or ring decomposition at higher temperatures
Photolytic	UV (254 nm) & Visible Light	24 hours	10 - 20%	Photo-oxidation or rearrangement of the imidazole ring

Experimental Workflow for Forced Degradation

This diagram illustrates a standard workflow for conducting forced degradation studies.



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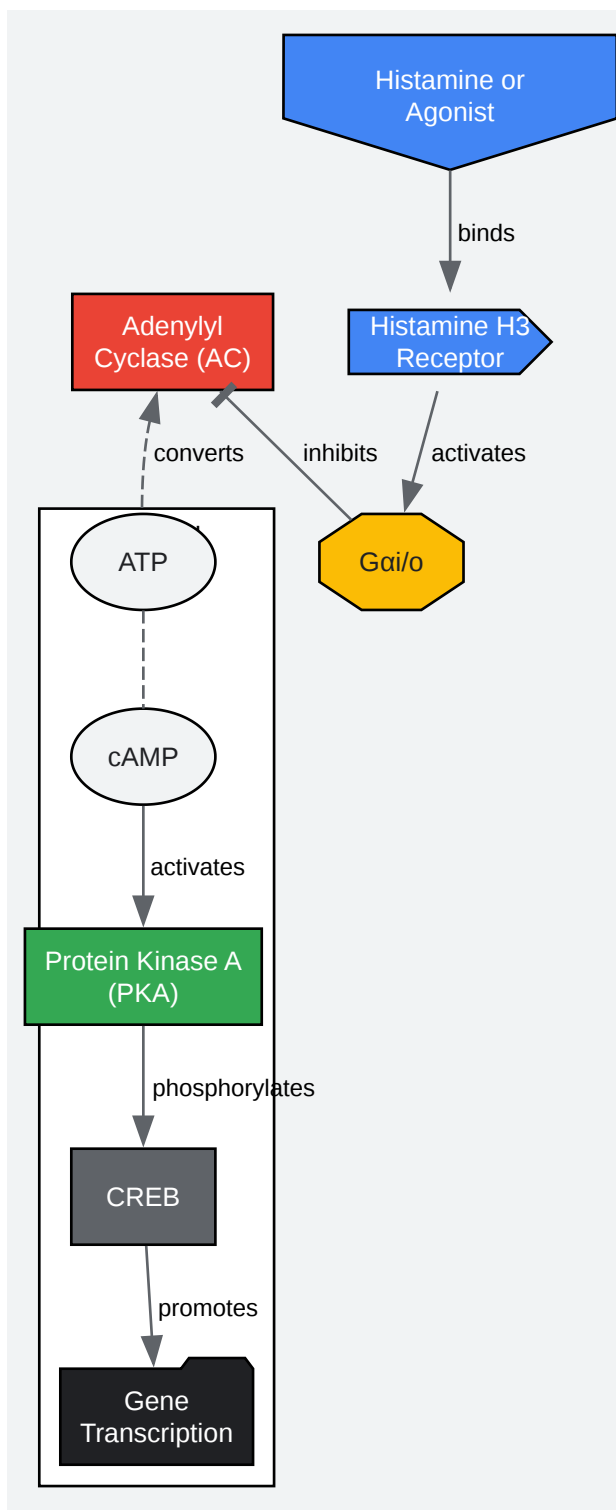
Caption: Workflow for a typical forced degradation study.

Biological Context: Imidazole Compounds and Histamine H3 Receptor Signaling

Many imidazole-containing compounds are known to interact with histamine receptors. The Histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[10] It acts as a presynaptic autoreceptor, inhibiting the release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine and dopamine.[10][11] Because of this, H3R antagonists are investigated for cognitive disorders.

H3 Receptor Signaling Pathway

Activation of the H3R by an agonist (like histamine) initiates a signaling cascade through its coupling with G*ai*/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[11]



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Caption: Simplified Histamine H3 receptor signaling pathway.

Experimental Protocols

Protocol: Shake-Flask Method for Aqueous Solubility

This protocol describes a standard method for determining the thermodynamic solubility of a compound.

- Preparation:
 - Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
 - Ensure the test compound (**1H-Imidazole-4-methanol, 5-methyl-**) is a finely ground powder.
- Equilibration:
 - Add an excess amount of the solid compound to several vials containing a known volume of the PBS buffer. A 5-fold excess of the estimated required amount is a good starting point.
 - Seal the vials tightly.
 - Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
- Sample Separation:
 - After equilibration, allow the vials to stand to let coarse particles settle.
 - Separate the undissolved solid from the saturated solution. This can be achieved by:
 - Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
 - Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).
- Analysis:
 - Carefully collect the clear supernatant or filtrate.

- Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
- Analyze the saturated solution and the standards using a validated analytical method, such as HPLC-UV.
- Construct a calibration curve from the standards and determine the concentration of the compound in the saturated sample.
- Reporting:
 - Express the solubility in units such as mg/mL or μM .

Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to assess the intrinsic stability of the compound.

- Stock Solution Preparation:
 - Prepare a stock solution of **1H-Imidazole-4-methanol, 5-methyl-** at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a small amount of acetonitrile or methanol).
- Stress Conditions (perform in parallel):
 - Control: Keep an aliquot of the stock solution protected from light at 2-8°C.
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature or 60°C.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature or 60°C.
 - Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature.

- Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at a controlled temperature (e.g., 60°C).
- Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).
- Time Points and Sampling:
 - Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
 - For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling to stop the reaction.
- Analysis:
 - Analyze all samples (including the control) using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
 - Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.
- Data Interpretation:
 - Calculate the percentage of degradation for the parent compound at each time point relative to the control sample.
 - Identify and characterize major degradation products.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products.

- Column and Mobile Phase Screening:

- Start with a robust reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 μ m).
- Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Method Optimization:
 - Inject a mixture of the unstressed and stressed samples (from the forced degradation study) to observe all potential peaks.
 - Optimize the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve adequate resolution ($R_s > 2$) between the parent peak and all degradant peaks.
- Detection:
 - Use a PDA detector to identify a suitable wavelength for quantification (e.g., the λ_{max} of the parent compound) and to assess peak purity.
- Validation:
 - Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific, publicly available data on the solubility and stability of **1H-Imidazole-4-methanol, 5-methyl-** is limited, this guide provides a comprehensive framework based on its chemical structure and the properties of related compounds. The provided protocols offer a clear path for researchers to generate the necessary experimental data to support their drug development activities. The inherent polarity and hydrogen bonding capacity of the molecule suggest good aqueous solubility, while the imidazole core indicates potential susceptibility to oxidative, photolytic, and pH-dependent degradation. A thorough experimental evaluation as outlined herein is essential for any research or development program involving this compound.

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